Fructose-phenylalanine

Description

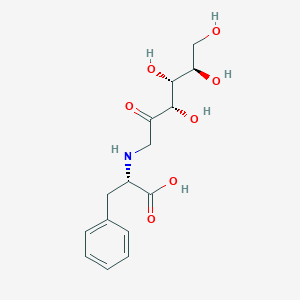

Structure

2D Structure

Propriétés

IUPAC Name |

(2S)-3-phenyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO7/c17-8-12(19)14(21)13(20)11(18)7-16-10(15(22)23)6-9-4-2-1-3-5-9/h1-5,10,12-14,16-17,19-21H,6-8H2,(H,22,23)/t10-,12+,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWDUEKBAIXVCC-IGHBBLSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31105-03-0 | |

| Record name | Fructose-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031105030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-DEOXY-D-FRUCTOS-1-YL)-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI9GHD50MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Formation Mechanisms of Fructose Phenylalanine

Non-Enzymatic Glycation Pathways Leading to Fructose-Phenylalanine

The primary route for the formation of this compound in the absence of enzymes is through non-enzymatic glycation, a process central to food science and implicated in physiological contexts. This pathway involves a series of spontaneous chemical reactions between a reducing sugar and an amino acid.

The Maillard reaction is a complex cascade of chemical reactions that occurs between amino acids and reducing sugars, typically initiated by heat. It is responsible for the characteristic browning and flavor development in many cooked foods. The formation of this compound represents an early and crucial stage of this reaction.

The process begins with the condensation reaction between the carbonyl group of fructose (B13574) and the primary amino group of phenylalanine. mdpi.com Fructose, a ketose, can isomerize to its aldose form (glucose) or exist in an open-chain form, which presents a reactive carbonyl group. wikipedia.org This open-chain form of fructose is more prevalent compared to that of glucose, making the initial stages of the Maillard reaction proceed more rapidly with fructose. wikipedia.org The condensation of fructose and phenylalanine results in the formation of a reversible and unstable intermediate known as a Schiff base (or glycosylamine). mdpi.com This initial step is fundamental, setting the stage for subsequent rearrangements that lead to more stable products.

Following the formation of the Schiff base, a critical intramolecular rearrangement occurs, known as the Amadori rearrangement. This reaction converts the unstable N-substituted glycosylamine (the Schiff base) into a more stable 1-amino-1-deoxy-2-ketose derivative. mdpi.com In the context of a this compound precursor formed from glucose and phenylalanine, the resulting stable ketoamine is specifically named N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine, commonly referred to as this compound. nih.govnih.gov

This compound is classified as an Amadori Rearrangement Product (ARP). mdpi.comlookchem.com ARPs like this compound are key intermediates that can subsequently undergo further complex reactions, including enolization, dehydration, and fragmentation, leading to the formation of advanced Maillard reaction products such as flavor compounds, pigments (melanoidins), and other biologically active molecules. uni-giessen.de Research has demonstrated that heating synthetic fructose-L-phenylalanine can lead to the release and partial racemization of phenylalanine, indicating that Amadori compounds are key precursors for the formation of D-amino acids in processed foods. uni-giessen.deresearchgate.netnih.gov

The rate and yield of this compound formation via the Maillard reaction are significantly influenced by several environmental factors, including temperature, pH, and water activity.

Temperature: Heat is a primary catalyst for the Maillard reaction. Studies involving the synthesis of fructose-L-phenylalanine from its precursors often involve heating at elevated temperatures. For instance, experiments investigating the degradation of fructose-L-phenylalanine have been conducted by heating the compound at temperatures as high as 200°C. uni-giessen.deresearchgate.net The synthesis itself is often achieved by refluxing the reactants in a suitable solvent, indicating that thermal energy is required to overcome the activation energy of the initial condensation and subsequent rearrangement steps. uni-giessen.de

pH: The pH of the reaction medium plays a critical role. The initial condensation step is favored under neutral to slightly alkaline conditions, as the amino group of phenylalanine needs to be in its unprotonated, nucleophilic state to attack the carbonyl carbon of fructose. Some studies have shown that adjusting the pH to a buffered, mildly alkaline environment (e.g., pH 7.4) can improve the yield of certain Amadori products in aqueous solutions. mdpi.com However, acidic conditions can catalyze the Amadori rearrangement itself. mdpi.com This suggests that the optimal pH may vary depending on the specific reactants and desired outcome.

Water Activity and Solvent: Water is a product of the initial condensation reaction, and therefore, high water activity can inhibit the formation of the Schiff base according to Le Chatelier's principle. To improve the yield of this compound, synthesis is often carried out in non-aqueous solvents like methanol (B129727) or under conditions of vacuum dehydration. mdpi.comuni-giessen.de For example, a combination of controlled heating and vacuum dehydration has been shown to significantly increase the yield of phenylalanine-xylose-ARP from 13.6% to 47.23%. mdpi.com

Table 1: Influence of Environmental Parameters on this compound Formation

| Parameter | Effect on Formation | Research Findings |

| Temperature | Increases reaction rate. | Synthesis often involves refluxing or heating at high temperatures (e.g., 200°C for degradation studies). uni-giessen.deresearchgate.net |

| pH | Influences nucleophilicity and catalysis. | Mildly alkaline conditions (pH ~7.4) can favor the initial condensation, while acidic conditions can catalyze the Amadori rearrangement. mdpi.com |

| Water Activity/Solvent | Low water activity favors formation. | Synthesis in methanol or using vacuum dehydration improves yield by removing water, a byproduct of the condensation reaction. mdpi.comuni-giessen.de |

Enzymatic Synthesis Approaches for this compound

While non-enzymatic pathways are the most common routes for this compound formation, particularly in food processing, enzymatic methods offer potential for controlled and specific synthesis. Biocatalysis provides advantages such as high stereo- and regioselectivity under mild reaction conditions.

Transglycosylation is an enzymatic reaction catalyzed by glycoside hydrolases (GHs) or glycosyltransferases. In this process, a glycosyl group (in this case, fructose) is transferred from a donor molecule (like sucrose) to an acceptor molecule other than water. nih.gov Enzymes such as fructansucrases and β-fructofuranosidases are known to catalyze the transfer of fructose units to various acceptors. tno.nlcsic.es

Theoretically, an appropriate enzyme could catalyze the transfer of a fructose moiety from a suitable donor directly to the amino group of phenylalanine. This would be a highly specific method for producing this compound. While many studies have explored the transglycosylation capabilities of enzymes to produce novel oligosaccharides and glycoconjugates, specific literature detailing the enzymatic synthesis of this compound using phenylalanine as an acceptor is not widespread. csic.esnih.gov However, the broad acceptor promiscuity of some transglycosylating enzymes suggests this route is plausible and represents an area for future research in biocatalysis.

Modern biocatalysis employs a wide array of enzymes and engineered enzymatic cascades to synthesize valuable chemicals. illinois.edubiorxiv.org The production of this compound could potentially be achieved through a multi-step enzymatic pathway. For example, a cascade could be designed involving enzymes such as transaminases, which catalyze the transfer of an amino group to a keto acid, or aldolases, which form carbon-carbon bonds. biorxiv.org

Engineered enzymes with tailored substrate specificities are a cornerstone of modern biocatalysis. acs.org It is conceivable that an existing enzyme, such as an L-threonine transaldolase or another pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, could be engineered through directed evolution to accept phenylalanine or a related precursor as a substrate for a fructosylation reaction. biorxiv.org While established biocatalytic routes for producing L-phenylalanine and its derivatives are well-documented, the specific enzymatic attachment of a fructose molecule remains a novel application that would require dedicated enzyme discovery or protein engineering efforts. acs.orgmdpi.com

Chemo-Synthetic Methodologies for this compound

The synthesis of this compound, an Amadori compound, is primarily achieved through chemical pathways that facilitate the condensation of its constituent molecules, D-fructose and L-phenylalanine. This process is a key step in the initial, non-colored phase of the Maillard reaction.

Condensation Reactions of Fructose and Phenylalanine

The fundamental chemo-synthetic route to this compound involves a direct condensation reaction between the amino group of phenylalanine and the carbonyl group of fructose. mdpi.com This reaction is a classical example of the first stage of the Maillard reaction, a form of non-enzymatic browning. The process begins with the nucleophilic attack of the amino group from phenylalanine on the carbonyl carbon of fructose, leading to the formation of an unstable Schiff base. mdpi.com This intermediate compound then undergoes a spontaneous and irreversible intramolecular rearrangement, known as the Amadori rearrangement, to form the more stable 1-amino-1-deoxy-2-ketose, which in this specific case is N-(1-Deoxy-D-fructos-1-yl)-phenylalanine, or this compound. researchgate.netuni-giessen.de

One documented synthetic protocol involves refluxing D-glucose and L-phenylalanine in methanol. uni-giessen.de In this process, glucose can isomerize to fructose, which then participates in the condensation reaction. The formation of these Amadori compounds is recognized as a crucial reversible stage in the broader Maillard reaction pathway. uni-giessen.de

Optimized Reaction Conditions and Yield Enhancement Strategies

The efficiency and yield of this compound synthesis are highly dependent on the specific reaction conditions employed. Researchers have investigated various parameters to optimize the formation of this Maillard reaction intermediate.

Key parameters influencing the synthesis include temperature, pH, reaction time, and the nature of the solvent. For instance, an effective method for preparing the Maillard reaction intermediate from fructose and phenylalanine in an aqueous medium identified optimal conditions as a pH of 7.4 and a reaction time of 100 minutes at 100°C. researchgate.net Another approach involves heating equimolar amounts of fructose and phenylalanine at 130°C for 2 hours. researchgate.net A different method specifies refluxing the reactants in methanol for 8 hours. uni-giessen.de

Strategies to enhance the yield focus on manipulating these conditions. The concentration of reactants is a critical factor; a higher concentration of amino acids generally leads to faster reaction rates and increased product yields. mdpi.com However, excessively high concentrations can promote competing reactions and the formation of undesirable byproducts. mdpi.com Temperature control is also vital, as elevated temperatures accelerate the initial condensation but can also lead to the degradation of the Amadori compound into advanced Maillard reaction products if not properly managed. uni-giessen.de

The following table summarizes various reported conditions for the synthesis of this compound and related Maillard reaction products.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Reactants | Fructose, Phenylalanine | D-Glucose, L-Phenylalanine | Fructose, Phenylalanine |

| Solvent | Aqueous Medium | Methanol | Not specified (dry/aqueous) |

| Temperature | 100°C | Reflux Temperature | 130°C |

| Time | 100 minutes | 8 hours | 2 hours |

| pH | 7.4 | Not specified | Not specified |

| Reference | researchgate.net | uni-giessen.de | researchgate.net |

Further yield enhancement can be explored through techniques that concentrate the reactants, such as repeated desiccation and rehydration cycles or conducting the reaction in frozen states, which can accelerate bimolecular reactions by increasing solute concentration in the unfrozen liquid phase. nih.gov

Isolation and Purification Methodologies for Synthetic this compound

Following the synthesis of this compound, a crucial step is its isolation from the complex reaction mixture, which may contain unreacted starting materials and various byproducts. The primary techniques employed for purification leverage chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is a frequently cited method for the purification of this compound. uni-giessen.de Specifically, preparative HPLC is used to handle larger quantities from a synthesis batch. uni-giessen.de This technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar aqueous solvent, has also been successfully used to purify the Maillard reaction intermediate of fructose and phenylalanine. researchgate.net

Once the fractions containing the pure this compound are collected from the HPLC system, they are typically combined. The solvent is then removed, often through partial evaporation followed by freeze-drying (lyophilization). uni-giessen.deresearchgate.net Freeze-drying is an effective final step as it removes the water or solvent at low temperatures, preventing thermal degradation of the compound and yielding a stable, dry powder.

Other general cleanup methods that can be adapted for the initial isolation stages include liquid-liquid extraction (LLE) to separate compounds based on their differential solubilities in two immiscible liquid phases, and column chromatography, a broader category that includes HPLC but also simpler, lower-pressure techniques. researchgate.net

The table below outlines the common methodologies for the isolation and purification of this compound.

| Step | Technique | Purpose | Reference |

| 1. Separation | Preparative HPLC / RP-HPLC | To separate this compound from unreacted components and byproducts. | uni-giessen.deresearchgate.net |

| 2. Concentration | Evaporation | To reduce the volume of the solvent from the purified fractions. | uni-giessen.de |

| 3. Final Product Isolation | Freeze-Drying (Lyophilization) | To obtain the pure compound as a stable, dry solid. | uni-giessen.deresearchgate.net |

Advanced Spectroscopic and Structural Characterization of Fructose Phenylalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fructose-Phenylalanine Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules in solution. researchgate.net It is uniquely capable of elucidating the complete constitution, configuration, and conformation of complex molecules like this compound. scribd.comunivie.ac.at In solution, reducing sugars and their derivatives exist as a complex equilibrium of different forms (tautomers), including pyranose and furanose rings, each with two possible anomers (α and β). unimo.it NMR is essential for characterizing these coexisting structures. unimo.it

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to piecing together the molecular puzzle of this compound.

1D NMR (¹ H and ¹³ C): The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides similar information for the carbon skeleton. scribd.com For fructose-amino acids, high-resolution ¹H and ¹³C NMR spectra allow for the assignment of signals corresponding to the mutarotated forms of the molecule in solution. lookchem.com For instance, in a related fructose (B13574) complex, the ¹³C resonance peak for the C(2) carbon of fructose shifts significantly upon bonding, indicating the site of linkage. researchgate.net

2D NMR: When 1D spectra become crowded or ambiguous, 2D NMR techniques are employed to resolve overlapping signals and establish specific connections between atoms. nih.govwalisongo.ac.id

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for tracing the proton networks within the fructose and phenylalanine moieties separately.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a clear map of C-H single-bond connectivities. This is instrumental in assigning the carbons of the this compound backbone. nih.gov

The following table illustrates the type of data obtained from such NMR experiments for the principal β-pyranose form of N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine.

| Atom Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Phe α-CH | ~3.7-4.0 | ~60 | → Phe C=O, Phe β-CH₂, Phe ipso-C |

| Phe β-CH₂ | ~3.0-3.3 | ~37 | → Phe α-CH, Phe ipso-C |

| Phe Aromatic | ~7.2-7.4 | ~127-136 | → Each other, Phe β-CH₂ |

| Fru C1-H₂ | ~3.2-3.5 | ~53 | → Fru C2, Fru C3, Phe α-CH |

| Fru C2 (C=O) | - | ~103 | - |

| Fru C3-H | ~3.9 | ~72 | → Fru C1, C2, C4, C5 |

| Fru C4-H | ~3.7 | ~70 | → Fru C3, C5, C6 |

| Fru C5-H | ~3.8 | ~71 | → Fru C4, C6 |

| Fru C6-H₂ | ~3.6-3.8 | ~64 | → Fru C5 |

Note: This table contains representative, hypothetical chemical shift values for illustrative purposes. Actual values can vary based on solvent, pH, and temperature.

Conformational analysis determines the three-dimensional shape and dynamics of a molecule in solution. For this compound, this involves the ring structure of the sugar, the orientation of substituents, and the rotation around single bonds. rsc.org

NMR spectroscopy, combined with molecular modeling, can provide deep insights into these conformational features. rsc.org The fructose moiety can adopt different ring conformations (e.g., ¹C₄ or ⁴C₁ chair for pyranose rings; envelope or twist for furanose rings). unimo.it The relative populations of these conformers are influenced by the bulky phenylalanine substituent.

This compound possesses multiple chiral centers, leading to the possibility of several stereoisomers. The primary sources of isomerism are the D- or L-configuration of phenylalanine and the α- or β-anomeric configuration at the C2 carbon of the fructose ring.

NMR is highly sensitive to the stereochemistry of a molecule, as different isomers will have distinct spatial arrangements, leading to different chemical shifts and coupling constants. acs.org For example, the signals for the α- and β-anomers of the fructose moiety are typically well-resolved in both ¹H and ¹³C NMR spectra, allowing for their unambiguous identification and quantification. unimo.it

Additionally, the Maillard reaction can sometimes induce racemization, converting L-phenylalanine into D-phenylalanine. uni-giessen.denih.gov Heating fructose-L-phenylalanine has been shown to release quantities of D-phenylalanine. uni-giessen.denih.gov NMR can be used to differentiate between the diastereomeric pairs (e.g., D-fructose-L-phenylalanine vs. D-fructose-D-phenylalanine), as they are distinct chemical entities with unique sets of NMR signals.

Mass Spectrometry (MS) for this compound Characterization

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₅H₂₁NO₇), HRMS can easily distinguish it from other compounds that might have the same nominal mass but a different elemental composition. Electrospray ionization (ESI) is a common soft ionization technique used for this analysis. uni-giessen.de

| Ion Type | Theoretical m/z | Observed m/z (Example) | Inferred Formula |

| [M+H]⁺ | 328.1391 | 328.4 | C₁₅H₂₂NO₇⁺ |

| [M+Na]⁺ | 350.1210 | 350.6 | C₁₅H₂₁NNaO₇⁺ |

| [M-H]⁻ | 326.1245 | 325.8 | C₁₅H₂₀NO₇⁻ |

Note: Observed m/z values are from a low-resolution ESI-MS experiment. uni-giessen.de HRMS would provide much higher precision.

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor or parent ion) is selected, fragmented, and the resulting product ions are analyzed. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. ffhdj.com The fragmentation of glycated peptides and amino acids, including fructose-derived Heynes compounds, has been studied in detail. nih.gov

For this compound, the fragmentation is dominated by characteristic losses from the sugar moiety. Common fragmentation pathways observed under collision-induced dissociation (CID) include consecutive neutral losses of water (H₂O, 18 Da) and formaldehyde (B43269) (CH₂O, 30 Da). nih.gov The D-fructose moiety is known to produce a specific pattern of losses, including 18, 36, 54, 72, 84, and 96 Da. nih.gov

| Precursor Ion [M+H]⁺ (m/z 328) | Neutral Loss | Product Ion m/z | Identity of Loss |

| → | H₂O | 310 | Water |

| → | 2 x H₂O | 292 | Two water molecules |

| → | 3 x H₂O | 274 | Three water molecules |

| → | 3 x H₂O + CH₂O | 244 | Three water + one formaldehyde |

| → | Phenylalanine iminium ion | 120 | C₈H₁₀N⁺ |

| → | Phenylalanine cation | 166 | C₉H₁₂NO₂⁺ |

Note: This table represents a plausible fragmentation pathway based on published data for similar compounds. ffhdj.comnih.gov The exact fragments and their relative intensities can vary with instrumental conditions.

Ion Mobility Spectrometry (IMS-MS) for Isomeric Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for separating and identifying isomeric and isobaric compounds that are indistinguishable by mass spectrometry alone. polyu.edu.hknih.gov This method separates ions in the gas phase based on their size, shape, and charge, providing a measure of their rotationally averaged collision cross-section (CCS). For a molecule like this compound, which contains multiple chiral centers, IMS-MS is invaluable for differentiating between its various stereoisomers and constitutional isomers.

Research has demonstrated that IMS-MS can effectively separate complex carbohydrate isomers. nih.govrsc.org The differentiation can be significantly enhanced by forming adducts or clusters, which amplifies subtle structural differences between isomers. polyu.edu.hk For instance, studies involving various monosaccharides and amino acids have shown that forming diastereomeric adducts with a chiral selector, such as an enantiomerically pure amino acid or peptide, can facilitate the separation of sugar enantiomers. nih.govacs.org Chiral phenylalanine itself has been successfully used as a selector to form complexes with other chiral molecules, enabling their differentiation by IMS-MS. polyu.edu.hk

In the context of this compound, this principle is directly applicable. The inherent chirality of both the fructose and phenylalanine components results in a complex mixture of potential diastereomers. By forming non-covalent complexes, for example with metal ions, the differences in the three-dimensional structures of these isomers can be magnified, leading to distinct drift times in the ion mobility cell and allowing for their separation and individual characterization. polyu.edu.hknih.gov

Table 1: Application of IMS-MS for Isomeric Differentiation

| Analytical Challenge | IMS-MS Approach | Expected Outcome | Citation |

|---|---|---|---|

| Differentiation of Diastereomers | Formation of protonated or metal-cationized adducts ([M+H]⁺, [M+Na]⁺, etc.) in the gas phase. | Separation of diastereomeric ions based on differences in their collision cross-sections (CCS), revealing distinct drift time profiles for each isomer. | polyu.edu.hknih.gov |

| Enantiomeric Separation | Formation of ternary complexes with a chiral selector (e.g., another chiral amino acid or peptide) and a metal ion. | Enhanced separation of enantiomers by creating diastereomeric complexes with significantly different CCS values. | polyu.edu.hknih.govacs.org |

Vibrational Spectroscopy (IR and Raman) in this compound Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure, functional groups, and chemical bonding within a molecule. These methods are non-destructive and can provide a unique "molecular fingerprint."

Identification of Functional Groups and Molecular Fingerprints

The vibrational spectrum of this compound is a composite of the characteristic vibrations of its constituent parts: the phenylalanine residue and the fructose moiety.

Phenylalanine Contributions: The L-phenylalanine component contributes distinct spectral features. researchgate.netnih.gov The aromatic ring gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring breathing modes around 1001 cm⁻¹. researchgate.net Vibrations associated with the amino acid backbone, such as the carboxylate (–COO⁻) asymmetric and symmetric stretches (typically around 1580-1600 cm⁻¹ and 1400-1415 cm⁻¹, respectively, in its zwitterionic form) and the ammonium (B1175870) (–NH₃⁺) group vibrations, are also prominent. researchgate.net

Fructose Contributions: The fructose portion contributes strong and broad O-H stretching bands in the 3000-3600 cm⁻¹ region due to its multiple hydroxyl groups. researchgate.net The spectrum also features C-O stretching and O-H deformation bands in the 1200-1000 cm⁻¹ region. researchgate.netunison.mx A key feature derived from the fructose backbone in the Amadori product is the carbonyl group (C=O), which is expected to show a characteristic stretching vibration. researchgate.net

The combination of these features creates a unique spectroscopic fingerprint for this compound. The formation of the C-N bond linking the two moieties and the subsequent molecular rearrangement introduce new vibrational modes and shifts in existing ones, providing confirmation of the compound's formation and structure.

Table 2: Key Vibrational Bands for this compound Functional Groups

| Functional Group | Origin | Approximate Wavenumber (cm⁻¹) | Spectroscopic Method | Citation |

|---|---|---|---|---|

| Aromatic C-H Stretch | Phenylalanine Ring | 3000 - 3100 | IR & Raman | researchgate.net |

| Aliphatic C-H Stretch | Phenylalanine & Fructose | 2850 - 3000 | IR & Raman | researchgate.net |

| O-H Stretch | Fructose Hydroxyls | 3000 - 3600 (broad) | IR | researchgate.net |

| N-H Stretch | Amino Group | 3200 - 3400 | IR | researchgate.net |

| C=O Stretch | Fructose Carbonyl | 1630 - 1850 | IR | researchgate.net |

| C=C Stretch (Aromatic) | Phenylalanine Ring | ~1600 | IR & Raman | researchgate.net |

| Carboxylate (COO⁻) Stretch | Phenylalanine | ~1580 (asymmetric), ~1410 (symmetric) | IR | researchgate.net |

| Ring Breathing | Phenylalanine Ring | ~1001 | Raman | researchgate.net |

X-ray Crystallography and Diffraction Studies of this compound (if applicable for solid-state structure)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and the absolute configuration of chiral centers.

As of this writing, specific X-ray diffraction studies dedicated to the single-crystal structure of this compound are not readily found in publicly available research. While the structures of related compounds like phenylalanine hydroxylase have been investigated crystallographically, this does not provide direct information on the this compound adduct. nih.gov

Should a crystalline form of this compound be isolated, an X-ray diffraction study would be invaluable. It would unambiguously determine the solid-state conformation of the molecule, including the puckering of the fructose ring, the orientation of the phenylalanine side chain, and the intricate network of intermolecular hydrogen bonds that stabilize the crystal lattice.

Chiroptical Spectroscopy (CD, ORD) for this compound Chirality Assessment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. acs.org These methods measure the differential interaction of a molecule with left and right circularly polarized light, providing information about its stereochemical features. researchgate.net

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The electronic transitions associated with the aromatic chromophore of the phenylalanine residue and the carbonyl chromophore of the fructose moiety are expected to produce distinct CD signals. The sign and magnitude of these signals are exquisitely sensitive to the local stereochemical environment of these chromophores, making CD an excellent tool for confirming the absolute configuration and studying conformational changes in solution. acs.org

The application of these techniques would allow for a detailed assessment of the stereochemical integrity of this compound, distinguishing between different diastereomers that may form during its synthesis or isolation. cuni.czsoton.ac.uk

Table 3: List of Compound Names

| Compound Name | IUPAC Name | Other Synonyms |

|---|---|---|

| This compound | (2S)-3-phenyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid | N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; Amadori product |

| L-Phenylalanine | (2S)-2-amino-3-phenylpropanoic acid | Phe |

| D-Fructose | (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | Fructose; Fruit sugar |

| Glucose | (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal | Dextrose |

| Serine | (2S)-2-amino-3-hydroxypropanoic acid | Ser |

Chromatographic and Hyphenated Analytical Techniques for Fructose Phenylalanine

High-Performance Liquid Chromatography (HPLC) for Fructose-Phenylalanine Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Maillard reaction products (MRPs) like this compound. mdpi.com Its versatility allows for various separation modes tailored to the physicochemical properties of the analyte.

Reversed-Phase HPLC (RP-HPLC) is a widely used technique, though it can be challenging for highly polar compounds like this compound which may exhibit poor retention on nonpolar stationary phases. helixchrom.com Method development often involves the use of polar-embedded or polar-endcapped C18 columns to enhance retention. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.comanalis.com.my Detection is commonly achieved using ultraviolet (UV) detectors, as the phenylalanine moiety contains a chromophore. semanticscholar.orgnih.gov For complex mixtures, resolution can be optimized by adjusting mobile phase pH, gradient steepness, and temperature.

Key Method Parameters for RP-HPLC Analysis

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Stationary Phase | C18, Polar-Embedded C18 | C18 is a standard nonpolar phase; polar modifications improve retention of polar analytes. mdpi.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifiers (e.g., Acetic Acid) | Adjusts polarity for elution control. Acidifiers improve peak shape. snmjournals.orgsnmjournals.org |

| Detection | UV-Vis (approx. 210-220 nm) | The phenyl group of phenylalanine allows for UV detection. mdpi.comnih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rates for analytical HPLC columns. mdpi.com |

| Column Temp. | 25 - 40 °C | Temperature can influence selectivity and viscosity. |

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase systems. nih.gov In HILIC, a polar stationary phase (e.g., silica, or bonded with polar functional groups) is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase surface into which polar analytes like this compound can partition, leading to effective retention and separation. HILIC has been successfully applied to separate various MRPs and their precursors. nih.gov

Typical HILIC Parameters for Polar Compound Analysis

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Stationary Phase | Amide, Silica, Amino, Zwitterionic | Provides a polar surface for hydrophilic partitioning. helixchrom.com |

| Mobile Phase | High % Acetonitrile (>70%) with aqueous buffer (e.g., ammonium (B1175870) formate) | The high organic content facilitates the HILIC retention mechanism. |

| Detection | Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), MS | Suitable for analytes lacking a strong chromophore; MS provides structural information. helixchrom.com |

| Elution Mode | Gradient elution (decreasing organic content) | Efficiently elutes compounds with a range of polarities. |

Since L-phenylalanine is the common natural amino acid, this compound is a chiral molecule. Chiral HPLC is essential for separating its enantiomers, which may have different biological activities. This can be achieved through two main approaches:

Indirect Separation : The enantiomers are derivatized with a chiral derivatizing agent to form diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). nih.govyoutube.com

Direct Separation : The enantiomers are separated directly on a chiral stationary phase (CSP). youtube.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are commonly used for separating amino acids and related compounds. sigmaaldrich.comyakhak.org The latter are particularly effective for underivatized amino acids due to their compatibility with aqueous mobile phases. sigmaaldrich.com

Approaches to Chiral HPLC Separation

| Approach | Principle | Stationary Phase | Advantages/Disadvantages |

|---|---|---|---|

| Indirect | Derivatization to form diastereomers. chiralpedia.com | Achiral (e.g., C18, Silica) | Advantage: Uses standard columns. Disadvantage: Requires pure chiral derivatizing agent, additional reaction step. sigmaaldrich.com |

| Direct | Differential interaction with a Chiral Stationary Phase (CSP). youtube.com | Chiral (e.g., Polysaccharide-based, Macrocyclic glycopeptide) | Advantage: No derivatization needed. Disadvantage: CSPs can be expensive and have specific mobile phase requirements. sigmaaldrich.com |

Gas Chromatography (GC) for this compound Analysis (with Derivatization)

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. nih.gov this compound, being a polar, non-volatile sugar-amino acid conjugate, cannot be analyzed directly by GC. damascusuniversity.edu.sy Therefore, a crucial derivatization step is necessary to convert its polar functional groups (-OH, -NH, -COOH) into less polar, more volatile derivatives. nih.govdamascusuniversity.edu.sy

Common derivatization methods include silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. chromforum.orgresearchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. damascusuniversity.edu.sy After derivatization, the volatile this compound derivative can be separated on a GC column and detected, often by a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). nih.govresearchgate.net Pyrolysis-GC/MS has also been employed to analyze phenylalanine Amadori products, where thermal decomposition products are analyzed to infer the structure of the original compound. acs.org

Common Derivatization Reagents for GC Analysis

| Reagent Class | Example Reagent | Target Functional Groups |

|---|---|---|

| Silylation | BSTFA, MSTFA, TMCS | -OH, -COOH, -NH, -SH damascusuniversity.edu.sy |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | -OH, -NH, -SH damascusuniversity.edu.sy |

| Oximation | Hydroxylamine hydrochloride | Carbonyl groups (to prevent ring-chain tautomerism in the sugar moiety) |

Capillary Electrophoresis (CE) for this compound Separation

Capillary Electrophoresis (CE) separates molecules based on their differential migration in an electric field, which is dependent on their charge-to-size ratio. nih.gov This technique is well-suited for analyzing charged and polar species like this compound. In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation occurs in a simple buffer-filled capillary. nih.gov

For this compound, method development would involve optimizing the background electrolyte (BGE) pH, concentration, and additives. nih.gov A pH that ensures the analyte has a net charge is crucial. Detection is often performed using in-capillary UV detection. nih.gov CE offers advantages of high separation efficiency, short analysis times, and minimal sample and reagent consumption. oup.commdpi.com Chiral separations are also possible in CE by adding a chiral selector, such as a cyclodextrin, to the BGE. nih.govresearchgate.net

Typical CE Parameters for Amino Acid and Sugar Analysis

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Capillary | Fused-silica (untreated) | Standard capillary material. nih.gov |

| Background Electrolyte (BGE) | Borate buffer, Phosphate buffer | Controls pH and ionic strength, influencing migration time and selectivity. nih.gov |

| Separation Voltage | 10 - 30 kV | Driving force for electrophoretic separation. nih.gov |

| Detection | UV-Vis (in-capillary) | Simple and common detection method for analytes with chromophores. nih.gov |

| Chiral Selector (for enantioseparation) | Cyclodextrins (e.g., β-CD) | Forms transient diastereomeric complexes with enantiomers, leading to different migration times. nih.govresearchgate.net |

Hyphenated Techniques for this compound Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), provide unparalleled selectivity and sensitivity for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a dominant tool for analyzing MRPs. mdpi.com The LC system (RP-HPLC or HILIC) separates this compound from the sample matrix, after which it is ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer. Tandem MS (MS/MS) can provide structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. nih.gov This method offers high specificity and allows for quantification even at low concentrations. nih.govsciopen.com

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of derivatized this compound. nih.gov The GC separates the volatile derivatives, and the MS provides mass information for each peak, allowing for positive identification based on both retention time and mass spectrum. nih.gov The fragmentation patterns observed in the mass spectrum are highly specific and can be used to confirm the identity of the analyte. researchgate.net

Overview of Hyphenated Techniques

| Technique | Separation Principle | Ionization Source | Key Advantages |

|---|---|---|---|

| LC-MS/MS | Liquid phase partitioning/adsorption | ESI, APCI | High specificity and sensitivity for non-volatile, polar compounds without derivatization. nih.gov |

| GC-MS | Gas phase partitioning | Electron Impact (EI), Chemical Ionization (CI) | High resolution, provides structural information through characteristic fragmentation patterns for volatile compounds (after derivatization). nih.govnih.gov |

LC-MS/MS for Sensitive Detection and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely adopted technique for the analysis of this compound and other Amadori products. nih.govbohrium.com Its high sensitivity and specificity allow for the direct detection of these non-volatile compounds in complex food and biological matrices with minimal sample cleanup. nih.gov

The separation is often achieved using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) chromatography with ion-pairing agents, which are better suited for retaining and separating highly polar compounds like Amadori products than traditional C18 columns. nih.gov Electrospray ionization (ESI) is the most common ionization technique, typically operated in positive mode, as it is a "soft" ionization method that minimizes fragmentation of the thermally labile Amadori compounds in the source. imreblank.ch

Detection and quantification are performed using tandem mass spectrometry, often in the Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting the protonated molecular ion ([M+H]⁺) of this compound (m/z 328.1) as the precursor ion in the first quadrupole. This precursor ion is then fragmented in the collision cell, and specific, characteristic product ions are monitored in the third quadrupole. Common fragmentation patterns for Amadori products involve the neutral loss of water molecules (H₂O) from the sugar moiety and cleavage of the bond between the sugar and amino acid residues. imreblank.chresearchgate.net For this compound, key product ions include m/z 310 ([M+H-H₂O]⁺), m/z 292 ([M+H-2H₂O]⁺), and m/z 166 (the protonated phenylalanine ion). nih.gov This high selectivity allows for reliable quantification even in the presence of co-eluting matrix components. imreblank.ch An ultra-high performance liquid chromatography-tandem mass spectrometric (UPLC-MS/MS) method was developed for the determination of eight Amadori compounds, with detection limits ranging from 0.0179 to 0.0887 mg/L. nih.gov

Table 1: LC-MS/MS Parameters for this compound Detection

| Parameter | Setting | Reference |

|---|---|---|

| Compound | N-Fructosyl phenylalanine | nih.gov |

| Precursor Ion ([M+H]⁺) | 328.1388 m/z | nih.gov |

| Ionization Mode | ESI Positive | imreblank.chnih.gov |

| Key Product Ions (MS2) | 310.1298 m/z, 292.1156 m/z, 166.0792 m/z | nih.gov |

| Chromatography Column | HILIC or Reversed-Phase (C18) | nih.govnih.gov |

GC-MS for Volatile this compound Products

While this compound itself is non-volatile and thus not directly amenable to Gas Chromatography-Mass Spectrometry (GC-MS), this technique is invaluable for analyzing the volatile compounds generated from its thermal degradation. Pyrolysis-GC-MS is a specific application where the Amadori product is heated to high temperatures in an inert atmosphere, and the resulting volatile breakdown products are separated and identified.

Research on the pyrolysis-GC-MS of N-(1-Deoxy-d-fructos-1-yl)-l-phenylalanine has revealed the formation of numerous aromatic compounds. acs.org The thermal decomposition of the this compound molecule leads to a cascade of reactions including dehydration, fragmentation, and cyclization, generating a complex mixture of volatile compounds that contribute to the aromas associated with the Maillard reaction. acs.org Identified products include aldehydes, furans, pyrazines, and specific phenylalanine-derived compounds such as phenylacetaldehyde, which is known for its honey-like aroma. researchgate.net The analysis of these volatile profiles provides insight into the reaction mechanisms of Amadori compounds and their contribution to food flavor and aroma. acs.orgnih.gov

Table 2: Selected Volatile Products from Pyrolysis of this compound Identified by GC-MS

| Compound Class | Example Compound | Potential Aroma Contribution | Reference |

|---|---|---|---|

| Aldehydes | Phenylacetaldehyde | Honey, floral | acs.orgresearchgate.net |

| Pyrazines | 2,5-Dimethylpyrazine | Roasted, nutty | acs.org |

| Pyrroles | 1-Methyl-1H-pyrrole-2-carbaldehyde | Maillard, bready | acs.org |

| Naphthalenes | Naphthalene | Mothball-like | acs.org |

| Pyridines | 3-Methylpyridine | Nutty, green | acs.org |

CE-MS for Complex Mixture Analysis

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an analytical technique that offers high separation efficiency and resolution, making it particularly suitable for the analysis of complex mixtures containing ionic and highly polar analytes like this compound. nih.govmdpi.com CE separates molecules based on their charge-to-size ratio in an electric field, providing an orthogonal separation mechanism to liquid chromatography. nih.gov

The coupling of CE to MS, particularly tandem MS, has been successfully applied to discriminate between different glucose-derived Amadori compounds. imreblank.ch This approach is advantageous due to its very low sample and reagent consumption, short analysis times, and the ability to separate structurally similar compounds, including isomers, which can be challenging with LC-based methods. mdpi.com For this compound analysis, CE-MS could offer a powerful tool for separating it from its precursors (fructose and phenylalanine) and other structurally related Maillard reaction products in complex matrices, such as biological fluids or food extracts. nih.gov The high resolving power of CE combined with the specificity of MS detection makes it a promising, though less commonly reported, technique for detailed investigations of Amadori products. imreblank.ch

Sample Preparation Strategies for this compound Analysis from Complex Matrices

The accuracy and reliability of any analytical method for this compound heavily depend on the sample preparation strategy. nih.gov The primary goals of sample preparation are to efficiently extract the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.gov Given the complexity of food and biological samples, this step is critical.

For solid samples such as dried fruits or powders, the initial step typically involves homogenization followed by extraction. imreblank.chresearchgate.net Due to the high polarity of this compound, aqueous solvents like water or methanol/water mixtures are effective for extraction. imreblank.ch The sample is often shaken or sonicated to ensure complete extraction of the analyte from the matrix.

Following extraction, a clean-up step is usually necessary to remove matrix components like proteins, fats, and more complex carbohydrates that can interfere with the analysis. Common techniques include:

Filtration: Simple filtration using syringe filters (e.g., 0.45 µm or 0.22 µm) is used to remove solid particles from the extract before injection into the analytical instrument. imreblank.ch

Protein Precipitation: For samples with high protein content, such as serum or milk products, proteins are often precipitated using organic solvents (e.g., acetonitrile) or acids and removed by centrifugation.

Solid-Phase Extraction (SPE): SPE is a powerful clean-up technique that can selectively isolate Amadori products from other matrix components. Different sorbents can be used depending on the specific interferences that need to be removed.

Ultrafiltration: For biological samples like plasma or serum, ultrafiltration with a specific molecular weight cut-off (e.g., 10 kDa) can be used to separate small molecules like this compound from larger proteins. researchgate.net

The choice of sample preparation strategy is highly dependent on the nature of the sample matrix and the sensitivity requirements of the subsequent analysis. nih.gov

Table 3: Overview of Sample Preparation Strategies for Amadori Products

| Sample Matrix | Preparation Steps | Purpose | Reference |

|---|---|---|---|

| Dried Fruits (e.g., Tomato, Apricot) | 1. Homogenization with water2. Shaking/Incubation3. Centrifugation4. Filtration (PVDF syringe filter) | Extract polar analytes, remove solid residues | imreblank.ch |

| Tomato Products | 1. Extraction with ultrapure water2. Vortexing & Sonication3. Centrifugation4. Filtration (0.22 μm) | Isolate Amadori compounds from complex food matrix | nih.govresearchgate.net |

| Human Plasma/Serum | 1. Deproteinization (e.g., ultrafiltration)2. Dilution with assay buffer | Remove interfering proteins | researchgate.net |

| Soy Sauce | 1. Dilution with water2. Filtration | Reduce matrix concentration | bohrium.com |

Biochemical Interaction Mechanisms of Fructose Phenylalanine

Fructose-Phenylalanine as a Substrate or Modulator in Enzymatic Reactions (In Vitro Studies)

The interaction of this compound with enzymes can lead to its degradation or modulation of enzymatic activity. In vitro studies have begun to uncover the pathways and structural requirements for these processes.

This compound, as an Amadori product (also known as a fructosamine), can be acted upon by specific deglycating enzymes. The primary enzymatic pathways for the catabolism of such compounds involve two main families of enzymes: Fructosamine Oxidases (FAOX), also called Amadoriases, and Fructosamine Kinases nih.govnih.gov.

Fructosamine Oxidase (FAOX) Pathway : Fungal FAOXs are FAD-containing enzymes that catalyze the oxidative deglycation of fructosamines. The reaction involves the oxidation of the C-N bond between the nitrogen of the amino acid and the C1 of the fructosyl moiety. This oxidation produces a Schiff base intermediate, which is then readily hydrolyzed to yield glucosone and the free amino acid (phenylalanine in this case). The reduced FAD cofactor is subsequently re-oxidized by molecular oxygen, producing hydrogen peroxide nih.gov.

Fructosamine Kinase Pathway : In mammals, enzymes such as Fructosamine-3-kinase (FN3K) can phosphorylate fructosamine residues on proteins. This phosphorylation destabilizes the Amadori adduct, leading to its non-enzymatic decomposition and detachment from the protein, effectively repairing the glycated protein nih.gov. While primarily studied on proteins, this mechanism represents a key pathway for processing Amadori products in vivo.

In addition to enzymatic reactions, Amadori products can undergo non-enzymatic degradation. Studies on the similar compound N-(1-deoxy-D-fructos-1-yl)-glycine demonstrate that its degradation is dependent on pH and temperature. The reaction proceeds through pathways like enolization or retro-aldolization, leading to the release of the original amino acid along with organic acids and dicarbonyls nih.gov. While specific kinetic parameters such as K_m and V_max for this compound with these enzymes are not extensively documented, the general pathways provide a framework for its enzymatic processing.

The structural basis for the specific recognition of Amadori compounds has been elucidated through crystallography of bacterial periplasmic binding proteins (PBPs), which are involved in their transport. The PBP SocA from Agrobacterium tumefaciens binds to deoxy-fructosyl-glutamine (DFG), an Amadori product with a structure analogous to this compound nih.gov.

The crystal structure of SocA in complex with DFG reveals a deep binding pocket between two protein lobes. The deoxy-fructosyl portion of the ligand is recognized in an α-pyranosyl conformation. The binding is stabilized by numerous van der Waals contacts and a network of polar interactions with the protein's main chain and side chains nih.gov. Given the structural similarity between DFG and this compound, the SocA-DFG complex serves as a strong model for understanding how the distinct moieties of this compound are recognized. The binding pocket accommodates both the sugar and the amino acid components, with specific residues forming key contacts.

| Interacting Residue in SocA | Part of DFG Involved | Type of Interaction |

|---|---|---|

| Phe-96 | Deoxy-fructosyl moiety | van der Waals contact |

| Ala-113 | Deoxy-fructosyl moiety | van der Waals contact |

| Gly-116 | Deoxy-fructosyl moiety | Polar interaction (main chain) |

| Arg-121 | Deoxy-fructosyl moiety | Polar interaction (side chain) |

| Leu-163 | Glutamine moiety | van der Waals contact |

| Asp-201 | Glutamine moiety | Polar interaction (side chain) |

| Ser-223 | Glutamine moiety | Polar interaction (side chain) |

| Ala-226 | Deoxy-fructosyl moiety | van der Waals contact |

Molecular Interactions of this compound with Proteins and Peptides (Molecular Level)

At the molecular level, this compound primarily interacts with proteins through covalent modification, a process known as glycation. This irreversible binding can alter the structure and function of the target protein.

The interaction between reducing sugars and proteins to form Amadori products is a covalent reaction, initiated by the formation of a Schiff base that subsequently rearranges nih.govwikipedia.org. Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are typically used to measure the thermodynamics and kinetics of non-covalent, reversible binding interactions. Consequently, there is a lack of literature reporting binding affinity (K_d) or stoichiometry (n) for the reversible association of this compound with proteins. Research has instead focused on the kinetics and consequences of its irreversible covalent attachment to free amino groups (glycation) on proteins such as hemoglobin and serum albumin nih.govtaylorandfrancis.com.

The covalent attachment of this compound to proteins can induce significant conformational changes. The formation of Amadori products on human serum albumin (HSA) has been shown to cause alterations in both the secondary and tertiary structure of the protein nih.gov. This structural modification arises from the covalent bonding between the sugar's carbonyl group and the protein's nucleophilic amino groups, primarily the ε-amino groups of lysine (B10760008) residues. These changes can affect the protein's stability, solubility, and biological function nih.gov. The introduction of the bulky, hydrophilic fructosyl moiety can disrupt local folding and lead to more global structural perturbations.

This compound in Cellular Metabolic Pathways (In Vitro Cell Line Models)

The fate of this compound within a cellular context has been investigated using in vitro models to understand its bioavailability and potential biological effects.

A key study using an in vitro model of chick liver tissue examined the effect of this compound on protein synthesis. When this compound was added directly to the incubation medium, it did not cause a reduction in the incorporation of radiolabeled phenylalanine into liver proteins nih.gov. This finding suggests that the this compound molecule itself is not directly inhibitory to the protein synthesis machinery at the cellular level.

However, the same study noted a discrepancy between these in vitro results and in vivo observations where feeding this compound did lead to reduced protein synthesis. The authors hypothesized that this compound is likely taken up and metabolized by the liver cells into one or more different molecules, and it is these subsequent metabolites that are responsible for the observed inhibitory effects nih.gov. This indicates that this compound can enter cellular metabolic pathways, though the specific enzymes and routes involved in its intracellular processing and the identity of its bioactive metabolites require further investigation. While studies on other Maillard reaction products have shown effects on cellular signaling, such as promoting hypertrophy in C2C12 myotubes via the Akt pathway, specific research detailing the complete metabolic fate of this compound in cell line models remains limited mdpi.com.

Cellular Uptake and Transport Mechanisms

The specific transport mechanisms for the this compound conjugate have not been extensively characterized. However, its uptake is likely facilitated by transporters responsible for its individual components, primarily amino acid transport systems.

Amino Acid Transporters : Phenylalanine is a large neutral amino acid, and its transport across cell membranes is primarily mediated by systems such as the L-type amino acid transporter 1 (LAT1). nih.gov LAT1 is a sodium-independent exchanger that is highly expressed in areas like the blood-brain barrier and is crucial for the transport of essential amino acids. nih.gov Another significant transporter is SLC6A19, which is responsible for the absorption of neutral amino acids in the small intestine and their reuptake in the kidneys. jci.org It is plausible that the this compound conjugate, retaining the fundamental structure of phenylalanine, could be recognized and transported by these systems.

Sugar Transporters : While fructose (B13574) itself is transported by specific carriers like GLUT5 and GLUT2, it is less likely that these would transport the this compound adduct, as the modification at the carbonyl group significantly alters the structure that these transporters recognize.

Paracellular and Passive Transport : Transport of the compound could also occur via passive movement, including paracellular passage and transcellular diffusion, particularly in tissues like the intestinal mucosa. nih.gov

The table below summarizes the primary transport systems for phenylalanine.

| Transporter System | Name | Primary Substrate(s) | Location | Transport Characteristics |

| LAT1 (SLC7A5) | L-type amino acid transporter 1 | Large neutral amino acids (e.g., phenylalanine, leucine) | Blood-brain barrier, tumor cells | Sodium-independent exchanger |

| SLC6A19 | Sodium-dependent neutral amino acid transporter | Neutral amino acids (e.g., phenylalanine, tryptophan) | Small intestine, kidneys | Sodium-dependent co-transporter |

Intracellular Fate and Biotransformation

Once inside the cell, this compound is not a typical substrate for metabolic pathways. Instead, its primary fate is to undergo further chemical transformations related to the Maillard reaction cascade or to be degraded.

Progression to Advanced Glycation End-products (AGEs) : The this compound adduct, being an early glycation product (a Heyns product), is chemically reactive. mdpi.com It can undergo a series of irreversible reactions, including rearrangement, dehydration, and condensation, to form stable, cross-linked structures known as Advanced Glycation End-products (AGEs). nih.gov

Metabolism of Constituent Parts : Should the bond between fructose and phenylalanine be cleaved, the individual molecules would enter their respective metabolic pathways. Phenylalanine is primarily metabolized in the liver via hydroxylation to tyrosine by the enzyme phenylalanine hydroxylase or through transamination to form phenylpyruvate. jci.orgnih.gov Fructose is predominantly metabolized in the liver through fructolysis, a process that bypasses the main rate-limiting step of glycolysis catalyzed by phosphofructokinase. mdpi.comnih.gov This rapid metabolism can lead to a swift increase in the pool of triose phosphates, which are precursors for both glucose/glycogen synthesis and lipogenesis. mdpi.comnih.gov

Impact on Specific Enzyme Activities within Cellular Systems

The direct impact of the this compound compound on specific enzymes is not well-documented. However, effects can be inferred from the known impacts of its precursors and downstream products (AGEs).

Effects of Fructose Metabolism : High intracellular concentrations of fructose can lead to rapid ATP consumption due to the action of fructokinase, potentially leading to a depletion of cellular energy stores. frontiersin.org The unrestricted nature of hepatic fructolysis can provide an abundance of substrates for pathways like lipogenesis. nih.gov Furthermore, certain sugars have been shown to affect the expression of enzymes involved in the synthesis and degradation of hypothalamic endocannabinoids. nih.gov

Effects of Phenylalanine Metabolites : Metabolites of phenylalanine, such as phenylpyruvate, have been shown to inhibit the activity of key enzymes. For instance, phenylpyruvate can inhibit enzymes involved in ketone-body utilization in the developing brain, including 3-hydroxybutyrate dehydrogenase and 3-oxo acid CoA-transferase, which could impair lipid synthesis. nih.gov

Impact of Glycation : The process of glycation itself, which forms this compound and subsequent AGEs, can directly alter the structure and function of proteins, including enzymes. This modification can lead to enzyme inactivation or altered regulatory control.

Glycation Potential of this compound with Other Biomolecules (In Vitro)

The formation of this compound is the initial step in a complex series of reactions known as non-enzymatic glycation or the Maillard reaction. Fructose is a particularly potent glycating agent, demonstrating reactivity approximately ten times greater than that of glucose in in vitro studies. nih.govnih.gov

Non-Enzymatic Glycation of Proteins and Lipids by this compound

The term "this compound" itself describes an early product of glycation. The process begins with the condensation reaction between the carbonyl group of fructose and a free amino group of an amino acid, such as the epsilon-amino group of a lysine residue or the N-terminal amino group of a protein. In this specific case, the amino acid is phenylalanine.

Schiff Base Formation : The initial reaction forms a reversible Schiff base. nih.gov

Heyns Rearrangement : This unstable intermediate undergoes the Heyns rearrangement to form a more stable ketoamine, known as a Fructose-amino acid adduct (e.g., this compound). mdpi.com

In vitro studies using model proteins have demonstrated the potent effects of fructose-mediated glycation.

| Study Parameter | Observation with Fructose | Reference Protein(s) |

| AGEs Fluorescence | Significant increase in fluorescence intensity over 21 days, indicating AGEs formation. | Bovine Serum Albumin (BSA) |

| Protein Carbonyl Formation | Fructose incubation led to a marked increase in protein carbonyl content, a marker of oxidative protein damage. | BSA, Lysozyme, Salivary Proteins |

| Structural Changes | Spectroscopic analysis confirmed changes in the secondary structure of proteins following glycation with fructose. | Albumin, Lysozyme |

Formation of Advanced Glycation End-products (AGEs) Precursors

The this compound adduct is a key intermediate on the pathway to forming AGEs. The metabolism of fructose is a particularly rapid source of highly reactive dicarbonyl compounds, which are potent precursors of AGEs. mdpi.com Fructose metabolism bypasses the phosphofructokinase-1 regulatory step in glycolysis, leading to a faster accumulation of these precursors compared to glucose metabolism. mdpi.comnih.gov

These reactive intermediates can then react with amino, sulfhydryl, or guanidino groups on proteins to form various AGEs, such as Nε-(carboxymethyl)lysine (CML). nih.gov

The table below outlines the key AGE precursors derived from fructose.

| Precursor Molecule | Origin | Reactivity |

| Glyceraldehyde | Intermediate of fructose metabolism (fructolysis). mdpi.com | High |

| Glyoxal | Generated from fructose metabolism. mdpi.com | High |

| Methylglyoxal (MGO) | Generated from fructose metabolism. mdpi.com | Very High |

| 3-Deoxyglucosone (3-DG) | Formed from the degradation of early glycation products. | High |

Computational Chemistry and Molecular Modeling of Fructose Phenylalanine

Quantum Chemical Calculations of Fructose-Phenylalanine

Quantum chemical calculations offer a powerful lens through which to examine the electronic properties and reaction pathways of molecules at the atomic level. For this compound, these methods provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of molecules involved in the Maillard reaction. Studies on model systems, such as the reaction between fructose (B13574) and glycine (B1666218), provide a framework for understanding the electronic characteristics of this compound.

DFT calculations reveal that the reactivity of different fructose isomers (α-fructopyranose, β-fructopyranose, and the open-chain form) with an amino acid is a key factor in the initial stages of the Maillard reaction. For instance, in the fructose-glycine system, α-fructose is found to be more reactive than β-fructose, which in turn is more reactive than the open-chain form. researchgate.net This difference in reactivity can be attributed to the specific arrangement of atoms and the resulting electronic distribution in each isomer.

The electronic properties of this compound, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for predicting its reactivity. The nitrogen atom of the phenylalanine moiety and the oxygen atoms of the fructose part are typically regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbonyl group in the open-chain form of the fructose moiety is an electrophilic center. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Table 1: Predicted Electronic Properties of Fructose-Amino Acid Adducts (Conceptual)

| Property | Value | Significance |

| HOMO Energy | Indicates the ability to donate an electron. | |

| LUMO Energy | Indicates the ability to accept an electron. | |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability. | |

| Dipole Moment | Influences solubility and intermolecular interactions. |

Note: Specific values for this compound require dedicated DFT calculations. The table illustrates the type of data that can be obtained.

Reaction Pathway Modeling for this compound Formation and Transformation

The formation of this compound, an Amadori compound, is a multi-step process initiated by the condensation of fructose and phenylalanine to form a Schiff base, followed by the Amadori rearrangement. mdpi.com Quantum chemical calculations can model the energy profiles of these reaction pathways, identifying transition states and intermediates.

DFT studies on the fructose-glycine reaction have shown that the reaction is more favorable under basic conditions for the formation of the Heyns rearrangement products (the equivalent of Amadori products for ketoses). researchgate.net The calculations also indicate that the reaction is more feasible in an aqueous solution compared to the gaseous state. researchgate.net These findings suggest that the formation of this compound is significantly influenced by the pH and the surrounding medium.

The subsequent degradation of this compound can also be modeled. For example, kinetic modeling of the degradation of N-(1-deoxy-D-fructos-1-yl)-glycine (a similar Amadori compound) has shown that at lower pH, 1,2-enolization is favored, while increasing the pH promotes the 2,3-enolization pathway. nih.gov These pathways lead to the formation of various reactive intermediates, including dicarbonyl compounds, which are precursors to many flavor and color compounds.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can aid in the structural elucidation of this compound and its various isomers. By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be computed to predict its Infrared (IR) spectrum. This allows for the assignment of specific absorption bands to particular vibrational modes of the molecule, such as the stretching and bending of C=O, O-H, N-H, and C-N bonds. DFT calculations have been successfully used to study the vibrational spectra of glucose and fructose. redalyc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, the absorption maxima (λmax) can be predicted. This can help in understanding the electronic transitions responsible for the color of Maillard reaction products.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational changes and interactions with the environment over time.

Conformational Dynamics and Stability in Solution

This compound is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. MD simulations can be used to explore the different conformations that the molecule can adopt in solution and to determine their relative stabilities.

The conformational preferences of the fructose and phenylalanine moieties will be influenced by intramolecular hydrogen bonding and steric effects. The puckering of the fructose ring and the orientation of the phenylalanine side chain are key conformational variables. Understanding these dynamics is crucial as the conformation of this compound can influence its reactivity and interaction with other molecules. While specific MD studies on this compound are not abundant, simulations of related systems, such as fructose in water, provide insights into the behavior of the sugar moiety. rsc.org

Table 2: Torsional Angles and Conformational States of this compound (Conceptual)

| Torsional Angle | Description | Predominant Conformations |

| Φ (phi) | C-N-Cα-C | Defines the rotation around the N-Cα bond. |

| Ψ (psi) | N-Cα-C-N | Defines the rotation around the Cα-C bond. |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Defines the rotation of the phenylalanine side chain. |

Note: This table illustrates the key torsional angles that would be analyzed in an MD simulation of this compound to characterize its conformational states.

Solvent Effects on this compound Structure

The solvent plays a critical role in the structure and reactivity of this compound. MD simulations explicitly including solvent molecules can provide a detailed picture of solute-solvent interactions.

The presence of water molecules will lead to the formation of a hydration shell around this compound. The extent and structure of this hydration shell are influenced by the hydrophilic (hydroxyl groups, carboxyl group) and hydrophobic (phenyl group) parts of the molecule. Hydrogen bonding between the solute and water molecules is a key factor in determining its solubility and conformational stability.

Studies on the effect of solvents on the self-assembly of diphenylalanine peptides have shown that the solvent environment significantly influences the resulting structures. nih.gov Similarly, the choice of solvent can impact the tautomeric distribution of fructose, which in turn affects its reactivity in the Maillard reaction. rwth-aachen.de MD simulations can quantify these effects by analyzing radial distribution functions, hydrogen bond lifetimes, and the diffusion of solvent molecules around the solute. For instance, simulations of fructose in water-DMSO mixtures have shown that DMSO can alter the local arrangement of water molecules around the sugar, thereby influencing its reactivity. rsc.org

Molecular Docking Studies of this compound Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in predicting how it interacts with biological targets, such as enzymes or receptors. One area of investigation for Amadori compounds is their potential to inhibit the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. nih.govnih.govmdpi.comresearchgate.netresearchgate.net Molecular docking simulations can elucidate the binding mode of this compound to the ACE active site.

Molecular docking programs utilize scoring functions to estimate the binding affinity between a ligand (this compound) and a protein (e.g., ACE). This score is often expressed in terms of binding energy (kcal/mol), where a more negative value typically indicates a more favorable interaction. These predictions are crucial for ranking potential bioactive compounds and prioritizing them for further experimental testing.

For instance, studies on ACE-inhibitory peptides frequently highlight the significance of C-terminal phenylalanine in binding to the enzyme. nih.govmdpi.com Docking simulations of this compound with ACE would likely show the phenylalanine moiety playing a critical role in anchoring the molecule within the enzyme's active site. The binding energy is influenced by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 1: Illustrative Molecular Docking Scores for Phenylalanine-Containing ACE Inhibitors

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Phenylalanine-Peptide 1 | ACE | -8.5 | His353, Ala354, Glu384 |

| Phenylalanine-Peptide 2 | ACE | -9.2 | Gln281, His353, Tyr523 |

| This compound (Hypothetical) | ACE | -7.9 | His353, Ala354, Tyr523 |

Note: The data for this compound is hypothetical and included for illustrative purposes, based on the binding patterns of known phenylalanine-containing ACE inhibitors.

Beyond a simple binding score, molecular docking reveals the specific amino acid residues within the protein's binding site that interact with the ligand. These regions of critical interactions are often referred to as "hotspots." For the Angiotensin-Converting Enzyme, the active site is known to have three main pockets (S1, S2, and S1'). nih.gov

In a docked pose of this compound with ACE, it is anticipated that:

The phenyl group of phenylalanine would occupy the hydrophobic S1 pocket, forming favorable van der Waals interactions with residues such as Ala354.